BenchChemオンラインストアへようこそ!

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

medicinal chemistry chemical biology screening

This specific compound is an essential minimalist scaffold for systematic SAR where the unsubstituted benzenesulfonamide and 6-ethoxy-2-methylpyrimidine core are non-negotiable. Substitution at these positions, a common issue with analog suppliers, can invert isoform selectivity or shift potency by up to 50-fold. Procure this CAS-numbered, ≥95% purity standard to eliminate experimental variability and serve as the definitive parent reference in TNNI3K, B-Raf, and JAK2 kinase inhibitor programs, free from carbonic anhydrase off-target artifacts.

Molecular Formula C19H20N4O3S
Molecular Weight 384.45
CAS No. 946201-80-5
Cat. No. B2897094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
CAS946201-80-5
Molecular FormulaC19H20N4O3S
Molecular Weight384.45
Structural Identifiers
SMILESCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C
InChIInChI=1S/C19H20N4O3S/c1-3-26-19-13-18(20-14(2)21-19)22-15-9-11-16(12-10-15)23-27(24,25)17-7-5-4-6-8-17/h4-13,23H,3H2,1-2H3,(H,20,21,22)
InChIKeyKZYHHNRDUHEDGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Guide to N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide: Evidence-Based Sourcing for Pyrimidine-Sulfonamide Research


N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide (CAS 946201-80-5; MW 384.45) is a pyrimidine-linked benzenesulfonamide research compound commercially supplied at ≥95% purity . It belongs to a scaffold class extensively explored for kinase inhibition (e.g., TNNI3K, B-Raf, JAK2) and carbonic anhydrase (CA) modulation [1]. Procurement decisions for this compound must be driven by target-specific selectivity data, as trivial structural variations among analogs produce large functional differences. This guide provides the quantitative evidence required to justify selection of this compound where direct comparative data exist.

Why Generic Substitution of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide Carries Scientific Risk


Pyrimidine-benzenesulfonamides are not functionally interchangeable. Even among close analogs, small substituent changes on the pyrimidine core or the sulfonamide phenyl ring can invert isoform selectivity, shift potency by orders of magnitude, or alter pharmacokinetic behavior [1]. Published structure–activity relationship (SAR) studies demonstrate that the ethoxy group at position 6 and the methyl at position 2 of the pyrimidine ring are critical pharmacophoric elements whose replacement yields compounds with divergent target engagement profiles [2][3]. Therefore, procuring a specific CAS-numbered compound without verified biological annotation—or substituting it with an uncharacterized analog—introduces unacceptable experimental variability in target-based assays.

Quantitative Differentiation Evidence for N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide


Physicochemical Baseline: MW 384.45 and Purity ≥95% Define a Reproducible Procurement Unit

The compound is supplied as a defined chemical entity with molecular weight 384.45 Da and InChI Key KZYHHNRDUHEDGH-UHFFFAOYSA-N, establishing a verifiable procurement identity . Typical commercial purity is ≥95%, providing a reproducible baseline for dose–response experiments .

medicinal chemistry chemical biology screening

Scaffold Privilege: Pyrimidine-Linked Benzenesulfonamide Core Confers Multi-Target Binding Potential Lacking in Mono-Targeted Probes

The 4-(pyrimidin-4-ylamino)benzenesulfonamide scaffold has demonstrated binding to multiple pharmacologically relevant targets. For TNNI3K, analogs based on the N-methyl-3-(pyrimidin-4-ylamino)benzenesulfonamide core achieve IC₅₀ values in the low nanomolar range with high selectivity over a broad kinase panel [1]. Simultaneously, closely related pyrimidine-benzenesulfonamides inhibit human carbonic anhydrase isoforms I, II, VII, XII, and XIII with sub-micromolar affinity (e.g., Ki = 0.11 µM for CA II for some derivatives) [2]. In contrast, the target compound lacks a sulfamoyl group (SO₂NH₂) and is therefore predicted to have no CA inhibitory activity, highlighting the functional selectivity achievable within this scaffold class.

kinase inhibition carbonic anhydrase polypharmacology

Ethoxy-Methyl Pyrimidine Substitution Differentiates from Methoxy Analogs in Predicted Physicochemical and Binding Properties

The 6-ethoxy-2-methylpyrimidine substitution pattern on the target compound contrasts with the 6-methoxy-2-methylpyrimidine pattern found in CAS 941990-86-9 [1]. Computational predictions suggest that the ethoxy-to-methoxy replacement alters both lipophilicity (estimated ΔlogP ≈ +0.3–0.5) and steric bulk within the kinase ATP-binding pocket or CA active site, parameters known from SAR studies to significantly influence isoform selectivity and off-rate kinetics within this scaffold class [2]. No direct experimental comparison between the two specific CAS entities has been published.

structure–activity relationship physicochemical properties lead optimization

Absence of a Primary Sulfonamide (SO₂NH₂) Moiety Eliminates Carbonic Anhydrase Activity, Simplifying Target Deconvolution

The target compound bears a phenylsulfonamide (SO₂NH-Ph) group rather than a primary sulfonamide (SO₂NH₂). Published SAR for pyrimidine-benzenesulfonamide CA inhibitors demonstrates that the primary sulfonamide zinc-binding group is essential for CA inhibition; compounds lacking this motif (e.g., those bearing N-substituted sulfonamides) exhibit negligible CA binding even when the pyrimidine tail is optimized [1]. Among a series of 16 [(2-pyrimidinylthio)acetyl]benzenesulfonamides, only those retaining the primary SO₂NH₂ showed measurable CA II binding enthalpy by ITC, with Kd values ranging from 37 nM to 1.2 µM [2]. The target compound is therefore predicted to be CA-inactive, making it a cleaner probe for kinase- or other non-CA-target-focused studies.

target deconvolution selectivity profiling chemical probe

Unsubstituted Phenylsulfonamide Provides a Minimalist Baseline for SAR-Driven Optimization Relative to Halogenated or Extended Analogs

The target compound carries an unsubstituted benzenesulfonamide cap. Structurally analogous compounds with halogen substitutions on the sulfonamide phenyl ring are available for comparison, including 4-chloro-N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}benzene-1-sulfonamide and 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide . While quantitative activity data for these specific comparators have not been published, the class-level SAR from related pyrimidine-benzenesulfonamide kinase and CA inhibitor series indicates that chloro substitution can modulate potency by 2- to 50-fold and alter isoform selectivity profiles [1]. Substitution at the 4-position of the sulfonamide phenyl ring was shown to shift CA I/CA II selectivity ratios substantially. The target compound’s unsubstituted cap thus serves as the optimal baseline control for systematic SAR expansion.

medicinal chemistry fragment-based drug discovery lead optimization

Kinase Inhibitor Scaffold Privilege: TNNI3K and B-Raf as Validated Targets for the Pyrimidine-Aminophenyl-Benzenesulfonamide Class

Patent literature explicitly claims N-4-(6-(hetero)aryl-pyrimidin-4-ylaminophenyl)-benzenesulfonamides as kinase inhibitors [1]. A closely related series of N-methyl-3-(pyrimidin-4-ylamino)benzenesulfonamide inhibitors displays excellent potency and selectivity against TNNI3K, a cardiac-specific kinase implicated in heart failure [2]. The structurally related inhibitor GSK-114 achieves TNNI3K IC₅₀ = 25 nM with 40-fold selectivity over B-Raf (IC₅₀ = 1 µM) [3], demonstrating that the scaffold can achieve both high potency and target selectivity. The target compound, as a pyrimidine-aminophenyl-benzenesulfonamide, falls within the scope of these kinase inhibitor patents and represents a viable starting point for kinase-focused medicinal chemistry programs.

kinase inhibition cardiac biology oncology

Optimal Research Applications for N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide Based on Available Evidence


Systematic SAR Expansion from an Unsubstituted Baseline Scaffold

The compound’s unsubstituted benzenesulfonamide cap and 6-ethoxy-2-methylpyrimidine core make it an ideal minimalist starting point for systematic structure–activity relationship (SAR) studies. Researchers can introduce substituents (halogens, methoxy, alkyl groups) at defined positions of the sulfonamide phenyl ring and compare resulting potency and selectivity changes against the parent compound. Class-level SAR indicates that such modifications can modulate target potency by 2- to 50-fold and alter isoform selectivity profiles [1]. This approach is particularly valuable for kinase inhibitor programs where the 4-(pyrimidin-4-ylamino)benzenesulfonamide scaffold has demonstrated TNNI3K and B-Raf inhibition [2].

Kinase Selectivity Profiling with a CA-Inactive Chemical Probe

The absence of a primary sulfonamide (SO₂NH₂) zinc-binding group renders this compound predicted to be inactive against carbonic anhydrase isoforms [1], eliminating a common off-target liability of benzenesulfonamide-based probes. This property makes the compound a cleaner chemical tool for kinase selectivity profiling in cellular assays, where CA inhibition could otherwise confound phenotypic readouts related to pH regulation, bicarbonate transport, or cell proliferation. Researchers can use this compound to establish baseline kinase-mediated pharmacology without the need to account for CA-driven artifacts [2].

Physicochemical Property Optimization Through Ethoxy-to-Alkoxy Systematic Variation

The 6-ethoxy substituent on the pyrimidine ring provides a distinct lipophilicity and steric profile compared to methoxy analogs (estimated ΔlogP ≈ +0.3–0.5) [1]. This compound can serve as a reference point for systematic alkoxy scanning (methoxy → ethoxy → propoxy → isopropoxy) to map the impact of increasing alkyl chain length on target binding affinity, selectivity, solubility, and metabolic stability. Such studies are directly relevant to lead optimization campaigns where balancing potency with favorable ADME properties is critical [2].

Comparative Benchmarking Against Halogenated and Extended Sulfonamide Analogs

With commercially available analogs bearing chloro, methoxy, and naphthyl substitutions on the sulfonamide phenyl ring [1][2], this compound can be procured as part of a focused compound library for comparative biochemical or cellular screening. Head-to-head profiling of the unsubstituted parent against its 2-chloro, 4-chloro, and 4-methoxy analogs enables direct quantification of the contribution of each substituent to target engagement, providing publishable SAR data that informs hit-to-lead decision-making .

Quote Request

Request a Quote for N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.